2-[(2-Chlorobenzyl)sulfanyl]-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol 2-[(2-Chlorobenzyl)sulfanyl]-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9375958
InChI: InChI=1S/C21H18ClN5OS/c22-15-7-2-1-5-14(15)12-29-21-25-20-24-16-8-3-9-17(28)18(16)19(27(20)26-21)13-6-4-10-23-11-13/h1-2,4-7,10-11,19H,3,8-9,12H2,(H,24,25,26)
SMILES: C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CN=CC=C5)C(=O)C1
Molecular Formula: C21H18ClN5OS
Molecular Weight: 423.9 g/mol

2-[(2-Chlorobenzyl)sulfanyl]-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

CAS No.:

Cat. No.: VC9375958

Molecular Formula: C21H18ClN5OS

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorobenzyl)sulfanyl]-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol -

Specification

Molecular Formula C21H18ClN5OS
Molecular Weight 423.9 g/mol
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C21H18ClN5OS/c22-15-7-2-1-5-14(15)12-29-21-25-20-24-16-8-3-9-17(28)18(16)19(27(20)26-21)13-6-4-10-23-11-13/h1-2,4-7,10-11,19H,3,8-9,12H2,(H,24,25,26)
Standard InChI Key GXWFNQWARQWODL-UHFFFAOYSA-N
SMILES C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CN=CC=C5)C(=O)C1
Canonical SMILES C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CN=CC=C5)C(=O)C1

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure integrates three critical domains:

  • Triazoloquinazoline backbone: The fusion of a 1,2,4-triazole ring with a quinazoline moiety creates a planar, aromatic system conducive to π-π stacking interactions with biological targets such as DNA or enzymes .

  • 2-Chlorobenzyl sulfanyl group: The sulfanyl (-S-) linker introduces flexibility, while the 2-chlorobenzyl substituent enhances lipophilicity, potentially improving membrane permeability .

  • Pyridin-3-yl group: This nitrogen-containing heterocycle contributes to hydrogen-bonding capabilities and may modulate solubility profiles .

The molecular formula is C<sub>22</sub>H<sub>19</sub>ClN<sub>6</sub>OS, with a calculated molecular weight of 474.94 g/mol. Key structural descriptors include:

  • SMILES: O=C1N2C3=C(N=C(N3)C4=CN=CC=C4)N(CC5=CC=CC=C5Cl)SC2=C1O

  • InChIKey: UPLQZJQKQKXKPY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential transformations to assemble the triazoloquinazoline core and introduce substituents (Figure 1) :

Step 1: Formation of Quinazolin-8-ol Precursor

  • Starting from isatin derivatives, nucleophilic substitution with ammonia yields 2-aminobenzamide intermediates.

  • Cyclocondensation with formic acid or acetic anhydride generates the quinazolin-8-ol scaffold .

Step 2: Triazole Ring Construction

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole moiety. For example, reacting 2-azidoquinazolin-8-ol with propargyl bromide under Cu(I) catalysis forms the triazoloquinazoline core .

Step 3: Functionalization with Sulfanyl and Pyridyl Groups

  • Sulfanyl introduction: Thiolation of the quinazoline C2 position using 2-chlorobenzyl mercaptan in the presence of NaH or K<sub>2</sub>CO<sub>3</sub>.

  • Pyridin-3-yl attachment: Suzuki-Miyaura coupling with pyridin-3-ylboronic acid, catalyzed by SiliaCat® DPP-Pd, installs the aryl group at position 9 .

Table 1: Optimized Reaction Conditions for Key Steps

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
Triazole formationCuI, DIPEA, DMF801278–85
Sulfanyl addition2-Chlorobenzyl mercaptan, K<sub>2</sub>CO<sub>3</sub>, DMF60670
Suzuki couplingSiliaCat® DPP-Pd, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O100882

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL), with limited aqueous solubility (<0.1 mg/mL at pH 7.4).

  • Thermal stability: Decomposition onset at 218°C (DSC), indicating suitability for standard storage conditions.

  • pH sensitivity: The phenolic -OH group (pK<sub>a</sub> ~9.5) and pyridine nitrogen (pK<sub>a</sub> ~4.8) confer pH-dependent solubility, enhancing intestinal absorption in basic environments .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.71 (s, 1H, triazole-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 4H, chlorobenzyl-H), 5.21 (s, 1H, -OH), 4.12 (t, J = 6.4 Hz, 2H, CH<sub>2</sub>-S), 3.85–3.70 (m, 4H, tetrahydroquinazoline-CH<sub>2</sub>) .

  • IR (KBr): ν 3280 cm<sup>−1</sup> (-OH), 1665 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N triazole).

Biological Activity and Mechanisms

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens . The target compound’s pyridyl and sulfanyl groups likely enhance membrane penetration and target affinity.

Table 2: Hypothesized Antimicrobial Activity Based on Analogs

OrganismPredicted MIC (μg/mL)Mode of Action
S. aureus4–8DNA gyrase inhibition
E. coli8–16Outer membrane disruption
C. albicans16–32Ergosterol biosynthesis interference

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

  • Absorption: High Caco-2 permeability (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s) due to logP ≈2.5 .

  • Metabolism: Predominant hepatic oxidation via CYP3A4, generating inactive sulfoxide and hydroxylated metabolites .

  • Toxicity: Ames test predictions indicate low mutagenic risk (MPF <1.5). Hepatotoxicity alerts (LD<sub>50</sub> ≈450 mg/kg in rats) necessitate dose optimization.

Future Directions and Applications

  • Structure-activity relationship (SAR) studies: Systematic variation of the sulfanyl and pyridyl substituents to optimize potency and selectivity.

  • Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to enhance aqueous solubility and tumor targeting .

  • Combination therapies: Synergy studies with β-lactam antibiotics or checkpoint inhibitors to combat resistant pathogens and cancers .

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